LY3009120

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibition of the RAS-RAF-MEK-MAPK Pathway

LY3009120 targets a critical cell signaling pathway known as the RAS-RAF-MEK-MAPK pathway [1]. This pathway plays a key role in regulating cell growth and proliferation. Mutations within this pathway, particularly in the BRAF gene, are frequently observed in various cancers, including melanoma [1].

The compound acts as a kinase inhibitor, specifically targeting proteins called RAF kinases within the pathway [1]. Inhibiting these kinases disrupts the signaling cascade, ultimately leading to the suppression of cancer cell growth.

Source

[1] Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF V600E melanoma. ()

LY3009120 is a novel compound classified as a pan-RAF inhibitor, specifically targeting all three RAF isoforms: A-RAF, B-RAF, and C-RAF. It functions by inhibiting both the individual RAF kinases and RAF dimers, which are critical components in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a significant role in cell proliferation, differentiation, and survival, making it a key target in cancer therapy. LY3009120 has shown considerable promise in preclinical studies for its anti-tumor activities against various cancers harboring mutations in the BRAF and KRAS genes, particularly colorectal cancer and melanoma .

LY3009120 exhibits significant biological activity against tumors with specific genetic alterations. In preclinical models, it has been shown to induce G1 cell cycle arrest and apoptosis in BRAF V600E and KRAS mutant colorectal cancer cell lines. Additionally, it effectively overcomes resistance to other therapies, such as Vemurafenib, by targeting RAF dimerization mechanisms that contribute to drug resistance . The compound has also been investigated for its synergistic effects when combined with other chemotherapeutic agents like cytarabine in acute myeloid leukemia models .

LY3009120 is primarily being explored as an anti-cancer therapeutic agent due to its ability to inhibit tumor growth in cancers driven by RAS or BRAF mutations. Its applications include:

- Treatment of colorectal cancer

- Management of melanoma

- Potential use in combination therapies for acute myeloid leukemia

Ongoing clinical trials are assessing its efficacy and safety profiles in various malignancies .

Studies have demonstrated that LY3009120 interacts synergistically with other therapeutic agents. For instance:

- Combination with Obatoclax: This combination has shown enhanced efficacy against Vemurafenib-resistant thyroid cancer cells.

- Synergy with low-dose cytarabine: In acute myeloid leukemia models, LY3009120 combined with cytarabine resulted in increased apoptosis and reduced cell viability compared to single-agent treatments .

These interactions highlight LY3009120's potential as part of multi-drug regimens aimed at overcoming resistance mechanisms in cancer therapy.

Several compounds share similarities with LY3009120 in terms of their mechanism of action or target specificity. Below is a comparison table highlighting these compounds:

| Compound Name | Mechanism of Action | Targeted Kinases | Unique Features |

|---|---|---|---|

| Vemurafenib | Selective BRAF inhibitor | BRAF V600E | Specificity for mutant BRAF |

| Sorafenib | Multi-kinase inhibitor | RAF, VEGFR, PDGFR | Broader target range including angiogenesis |

| Dabrafenib | Selective BRAF inhibitor | BRAF V600E | Used primarily for melanoma |

| Trametinib | MEK inhibitor | MEK1/2 | Targets downstream signaling from RAF |

Uniqueness of LY3009120

LY3009120 stands out due to its pan-RAF inhibition capabilities, which allow it to target multiple RAF isoforms simultaneously while minimizing paradoxical MAPK activation commonly seen with selective inhibitors like Vemurafenib. This broad-spectrum activity makes it a promising candidate for treating cancers with complex mutational landscapes .

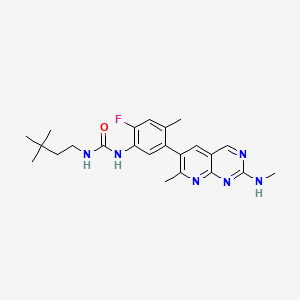

Molecular Formula and Weight (C23H29FN6O, 424.5 g/mol)

LY3009120 possesses a molecular formula of C23H29FN6O with a molecular weight of 424.5 grams per mole [1] [2] [3]. The compound contains twenty-three carbon atoms, twenty-nine hydrogen atoms, one fluorine atom, six nitrogen atoms, and one oxygen atom within its molecular structure [1]. This specific molecular composition contributes to the compound's unique physicochemical properties and biological activity profile as a pan-RAF inhibitor [1].

The molecular weight of 424.5 grams per mole places LY3009120 within the typical range for small molecule kinase inhibitors, facilitating its potential for oral bioavailability and cellular penetration [2] [3]. The presence of the fluorine atom within the molecular structure enhances the compound's metabolic stability and binding affinity to target proteins [9].

Chemical Structure and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for LY3009120 is 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea [1] [3]. The compound is also known by its systematic name N-(3,3-dimethylbutyl)-N'-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea [1].

The structural framework of LY3009120 consists of three main components: a pyrido[2,3-d]pyrimidine core, a fluorinated phenyl ring, and a dimethylbutyl urea moiety [1] [9]. The pyrido[2,3-d]pyrimidine warhead forms the central heterocyclic system, which is substituted with methylamino and methyl groups at positions 2 and 7, respectively [1]. The compound contains a biaryl linkage connecting the pyridopyrimidine core to the fluorinated phenyl ring system [1].

The chemical structure can be represented by the canonical SMILES notation: CC1=NC2=NC(NC)=NC=C2C=C1C3=CC(NC(NCCC(C)(C)C)=O)=C(F)C=C3C [3]. This notation describes the connectivity and stereochemistry of all atoms within the molecular structure [3].

Physicochemical Properties

Solubility Profile

LY3009120 exhibits limited solubility in common solvents, presenting formulation challenges for pharmaceutical development [3] [7]. The compound demonstrates insolubility in water and ethanol under standard conditions [3]. However, LY3009120 shows solubility of ≥4.25 milligrams per milliliter in dimethyl sulfoxide (DMSO) when subjected to gentle warming and ultrasonic treatment [3].

The poor aqueous solubility of LY3009120 necessitates the development of specialized formulation strategies, including amorphous solid dispersions to enhance dissolution and bioavailability [7]. The compound's solubility profile is attributed to its hydrophobic nature and extensive intramolecular hydrogen bonding network [7].

Stability Parameters

LY3009120 demonstrates significant stability challenges, particularly regarding thermal and mechanical stress sensitivity [7]. The compound is classified as heat-labile and shear-labile, making it susceptible to degradation during pharmaceutical processing [7]. The primary degradation pathway involves hydrolysis, leading to the formation of Degradant A, which serves as a surrogate marker for monitoring compound stability [7].

The compound exhibits a high melting point exceeding 200 degrees Celsius, contributing to its thermal processing difficulties [7]. Studies have shown that increased shear stress directly correlates with increased degradation product formation, with degradant levels varying from 0.74% to 3.12% depending on processing conditions [7]. The qualification threshold for any degradant is established at 0.5% for pharmaceutical applications [7].

Spectroscopic Characteristics

Limited spectroscopic data is available in the literature for LY3009120, primarily due to its classification as a development compound with restricted analytical characterization [10]. The compound exists as a solid at room temperature with characteristic odor properties [10]. Structural elucidation has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry techniques during the compound's discovery and development phases [9].

The spectroscopic fingerprint of LY3009120 includes characteristic absorption bands corresponding to the pyrido[2,3-d]pyrimidine core, the fluorinated aromatic system, and the urea functional group [9]. The compound's spectroscopic properties are consistent with its structural assignments and support the proposed molecular connectivity [9].

Structural Comparison with Other RAF Inhibitors

LY3009120 belongs to the class of Type II RAF inhibitors, which bind to the inactive conformation of the kinase domain [9] [23]. The structural architecture of LY3009120 differs significantly from first-generation RAF inhibitors such as vemurafenib and dabrafenib in several key aspects [9] [12].

| Inhibitor | Hinge Binding Motif | DFG Conformation | Selectivity Profile | Paradoxical Activation |

|---|---|---|---|---|

| LY3009120 | Pyrido[2,3-d]pyrimidine | DFG-out | Pan-RAF | Minimal [9] |

| Vemurafenib | Quinoline | DFG-in | BRAF-selective | Significant [9] |

| Dabrafenib | Pyrimidine | DFG-in | BRAF-selective | Moderate [9] |

| Sorafenib | Pyridine | DFG-out | Multi-kinase | Minimal [9] |

The pyrido[2,3-d]pyrimidine warhead of LY3009120 forms bidentate hydrogen bond interactions with the Cys-532 hinge residue, similar to other Type II inhibitors [9]. However, the specific substitution pattern and the presence of the methylamino group at position 2 of the pyridopyrimidine core distinguishes LY3009120 from other compounds in this class [9].

The structural design of LY3009120 incorporates a 3,3-dimethylbutyl group that occupies the hydrophobic pocket created by the displacement of Phe-595 in the DFG motif [9]. This structural feature contributes to the compound's ability to bind to both protomers within RAF dimers, thereby preventing paradoxical activation [5] [9].

X-Ray Crystallography Data and Binding Domain Analysis

The crystal structure of BRAF(V600E) in complex with LY3009120 has been determined and deposited in the Protein Data Bank under the identifier 5C9C [5] [19]. The crystallography data reveals that LY3009120 adopts a Type II binding mode, occupying both the adenosine triphosphate (ATP) binding site and an allosteric pocket formed by the DFG-out conformation [5] [19].

The binding analysis demonstrates that LY3009120 induces significant conformational changes in the BRAF kinase domain [5]. The compound stabilizes the inactive conformation of the kinase by positioning the DFG motif in the out position, with Phe-595 displaced from its active site location [9]. The pyrido[2,3-d]pyrimidine warhead forms critical hydrogen bonding interactions with the hinge region, specifically with Cys-532 [9].

The crystal structure reveals that the urea linker of LY3009120 forms hydrogen bond interactions with Glu-501 and Asp-594, contributing to the compound's binding affinity and selectivity [9]. The fluorinated phenyl ring occupies a region near the gatekeeper Thr-529, with the methyl substituent playing a crucial role in achieving selectivity over other kinases such as KDR (kinase insert domain receptor) [9].

The crystallographic data indicates that LY3009120 occupies both protomers within RAF dimers, with similar binding conformations observed in each subunit [5]. This dual occupancy prevents the formation of active RAF heterodimers and contributes to the compound's ability to inhibit both monomeric and dimeric forms of RAF kinases [5].